molecular formula C12H18N2O2 B11881938 2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine-6-carboxylic acid CAS No. 1004527-83-6

2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine-6-carboxylic acid

Cat. No.: B11881938
CAS No.: 1004527-83-6
M. Wt: 222.28 g/mol
InChI Key: KCHMRYKNHDAQNF-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the construction of the imidazo[1,2-a]pyridine ring system followed by the introduction of the tert-butyl group and the carboxylic acid functionality. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the imidazo[1,2-a]pyridine core.

    Functional Group Transformations: Introduction of the tert-butyl group and carboxylic acid functionality through various functional group transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include optimized reaction conditions, use of catalysts, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives with different substituents. Examples include:

  • 2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-4-carboxylic acid
  • 2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid

Uniqueness

The uniqueness of 2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1004527-83-6

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)9-7-14-6-8(11(15)16)4-5-10(14)13-9/h7-8H,4-6H2,1-3H3,(H,15,16)

InChI Key

KCHMRYKNHDAQNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2CC(CCC2=N1)C(=O)O

Origin of Product

United States

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